Lipophilicity Modulation: Higher LogP Drives Enhanced Organic Phase Partitioning vs. Unsubstituted Phenyl Analog
The target compound, 5,5-dimethyl-3-(p-tolyl)hydantoin, exhibits a computed XLogP3-AA of 1.7, which is higher than that of the 3-phenyl analog, 5,5-dimethyl-3-phenylhydantoin (XLogP3-AA ~1.3) [1]. This difference in lipophilicity predicts a significant shift in partitioning behavior between aqueous and organic phases, a critical parameter for optimizing yields in liquid-liquid extraction and biphasic reactions such as N-halamine formation or transition metal-catalyzed C-H activation [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 5,5-Dimethyl-3-phenylhydantoin (CAS 70974-10-6): XLogP3-AA ~1.3 |
| Quantified Difference | ΔXLogP3-AA = +0.4 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) [1]. |
Why This Matters
The higher logP value allows for more efficient extraction and recovery of the product from aqueous reaction mixtures, reducing solvent waste and improving process mass intensity for industrial-scale syntheses.
- [1] PubChem. (2026). Computed XLogP3-AA values for Hydantoin, 5,5-dimethyl-3-(p-tolyl)- (CID 3022012) and 5,5-Dimethyl-3-phenylhydantoin (CID 70974-10-6). National Library of Medicine. View Source
